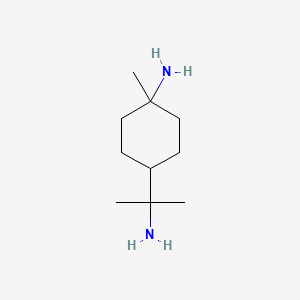

1,8-Diamino-p-menthane

Beschreibung

Contextualization within Terpene Chemistry and Alicyclic Diamines

1,8-Diamino-p-menthane holds a significant position within the fields of terpene chemistry and alicyclic diamines. Terpenes are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. This compound is a derivative of turpentine, a readily available natural resource primarily composed of α-pinene and β-pinene. atlantis-press.com Its synthesis often starts from terpene precursors like limonene (B3431351), α-terpineol, or terpin (B149876) hydrate (B1144303). google.com This connection to renewable feedstocks makes it an attractive target in green chemistry and for the synthesis of bio-based polymers. researchgate.netrsc.org

As an alicyclic diamine, this compound is part of a family of compounds characterized by one or more aliphatic rings and two amine functional groups. Alicyclic diamines are crucial building blocks in polymer science, used to synthesize polyamides, polyimides, and polyurethanes. acs.orgrsc.org The introduction of the alicyclic p-menthane (B155814) skeleton into polymer backbones can improve properties such as thermal stability, mechanical strength, and solubility. mit.edunih.govmdpi.com The non-planar, bulky structure of the p-menthane ring can disrupt polymer chain packing, leading to enhanced solubility and modified dielectric properties. acs.orgnih.gov

Historical Perspective of this compound Synthesis and Industrialization

The first synthesis and industrial production of this compound was carried out by Rohm & Haas in 1953. atlantis-press.com A key early patent described a process involving the reaction of a terpene (such as limonene, α-terpineol, or α-pinene) with hydrogen cyanide and sulfuric acid in the presence of water. google.com This reaction forms an intermediate, 1,8-diformamido-p-menthane, which is then hydrolyzed to yield the diamine sulfate. google.com The free diamine is subsequently liberated by treatment with a strong base. google.com

However, this initial industrial process involved highly toxic hydrogen cyanide and large quantities of sulfuric acid, posing significant environmental and safety concerns. atlantis-press.com This has driven research into alternative, safer synthetic routes. One such method involves reacting terpin monohydrate with sodium azide (B81097), followed by hydrogenation. atlantis-press.com While this avoids hydrogen cyanide, the use of explosive sodium azide presents its own challenges for industrial application. atlantis-press.com

A more recent and safer two-step approach utilizes the Ritter reaction. atlantis-press.com In this process, p-menthane-1,8-diol monohydrate is reacted with acetonitrile (B52724) in the presence of sulfuric acid to form 1,8-diacetamide-p-menthane. atlantis-press.com This intermediate is then reduced to this compound. atlantis-press.com Another improved method involves the hydrolysis of p-menthane-1,8-diacetamide in a sealed reactor using sodium hydroxide (B78521) as a catalyst, which has been shown to be highly efficient. researchgate.net

Table 1: Comparison of Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Rohm & Haas Process (1953) | Terpenes (limonene, α-terpineol, etc.) | Hydrogen cyanide, Sulfuric acid | Established industrial process | Use of highly toxic hydrogen cyanide, large acid quantities. atlantis-press.com |

| Azide Method | Terpin monohydrate | Sodium azide, Sulfuric acid, Lindlar catalyst | Avoids hydrogen cyanide | Use of high-risk, explosive sodium azide. atlantis-press.com |

| Ritter Reaction | p-Menthane-1,8-diol monohydrate | Acetonitrile, Sulfuric acid, Sodium borohydride (B1222165) | Avoids highly toxic and explosive reagents. atlantis-press.com | Two-step process. |

| Sealed Reactor Hydrolysis | p-Menthane-1,8-diacetamide | Sodium hydroxide, n-Butanol | High efficiency, shorter reaction time. researchgate.net | Requires high temperature and pressure. researchgate.net |

Significance of this compound in Contemporary Chemical Research

This compound continues to be a compound of interest in modern chemical research due to its versatile reactivity and derivation from renewable resources. researchgate.net Its unique bicyclic structure, a feature inherited from its terpene origins, makes it a valuable building block for creating materials with tailored properties. smolecule.com

A primary area of research is its use as a curing agent for epoxy resins. smolecule.comresearchgate.net The structure of this compound, with its two primary amine groups on a cycloaliphatic backbone, allows it to effectively crosslink epoxy networks, enhancing their mechanical properties and thermal stability. smolecule.commit.edu Studies have shown that it can lead to superior mechanical properties compared to other diamine curing agents. mit.edu

Furthermore, its bifunctionality makes it a key monomer in the synthesis of advanced polymers. It is used to create polyamides, polyimines, and polyurethanes with specific characteristics. rsc.orgresearchgate.net For instance, incorporating this compound into polyimine thermosets has been shown to produce materials with a wide range of thermal and mechanical properties, from elastomeric to rigid, which are also chemically recyclable. rsc.org Its use in creating bio-based epoxy networks and polyurethanes aligns with the growing demand for sustainable and circular polymer systems. rsc.orgrsc.org

The compound also serves as a ligand in coordination chemistry. The two amine groups can coordinate with metal ions to form various complexes, which have potential applications in catalysis and materials science. smolecule.com Research has also explored its use as an intermediate in the synthesis of other fine chemicals and as an antibacterial agent. atlantis-press.comresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSPLLRMRSADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021772, DTXSID601224807 | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blackish liquid. (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

225 to 259 °F at 10 mmHg (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

200 °F (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.914 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-52-4, 54166-25-5, 54166-24-4 | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane-1,8-diyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Diamino-p-menthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Amino-α,α,4-trimethylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,8-Diamino-p-menthane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIAMINO-P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S583DR301G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-49 °F (NTP, 1992) | |

| Record name | 1,8-P-MENTHANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 1,8 Diamino P Menthane

Established Synthetic Pathways

The synthesis of 1,8-Diamino-p-menthane can be achieved through several established routes. These methods primarily include the Ritter reaction and the hydrogenation of terpin (B149876) hydrate (B1144303). smolecule.com

Ritter Reaction-based Synthesis

A prominent method for synthesizing this compound is the Ritter reaction. smolecule.com This chemical reaction involves the use of nitriles to alkylate carbocations, a process catalyzed by acid. researchgate.net

The synthesis can begin with p-menthane-1,8-diol, which is reacted with hydrogen cyanide in a highly acidic environment. atlantis-press.comsmolecule.com This reaction can also utilize other terpenes such as limonene (B3431351), α-terpineol, β-terpineol, and α-pinene as starting materials. google.comgoogle.com The process involves mixing the terpene with hydrogen cyanide and sulfuric acid in the presence of water. google.comgoogle.com

During the Ritter reaction, an intermediate compound, 1,8-diformamido-p-menthane, is formed. google.com This intermediate can be isolated, but it is typically hydrolyzed in the subsequent step to yield the final product, this compound. google.com The hydrolysis is often achieved by adding more water and continuing to heat the reaction mixture. google.comgoogle.com A study has shown that the hydrolysis of a similar diformamide compound can be achieved under acidic or basic conditions. scispace.com

A two-step variation of the Ritter reaction has also been developed. In this process, p-menthane-1,8-diol monohydrate is first reacted with acetonitrile (B52724) in the presence of a 60% sulfuric acid solution to produce 1,8-diacetamide-p-menthane. This intermediate is then reduced using sodium borohydride (B1222165) to obtain this compound in high yield. atlantis-press.com

Table 1: Ritter Reaction Parameters for this compound Synthesis

| Parameter | Value/Condition | Source |

| Starting Materials | p-menthane-1,8-diol (Terpin Hydrate), Limonene, α-Terpineol, β-Terpineol, α-Pinene | google.comgoogle.com |

| Reagents | Hydrogen Cyanide, Sulfuric Acid, Water | google.comgoogle.com |

| Intermediate | 1,8-diformamido-p-menthane | google.com |

| Reaction Temperature (Initial Mixing) | 15-50 °C | google.comgoogle.com |

| Reaction Temperature (Intermediate Formation) | 40-80 °C | google.comgoogle.com |

| Hydrolysis Temperature | 80 °C to reflux | google.comgoogle.com |

The use of hydrogen cyanide and sulfuric acid in this synthesis presents significant challenges and hazards. Hydrogen cyanide is a highly toxic and flammable substance. atlantis-press.comresearchgate.net It can polymerize explosively at elevated temperatures (above 50°C) and in the presence of strong bases. nj.gov The reaction between hydrogen cyanide and sulfuric acid can be highly energetic, particularly at certain concentrations and molar ratios. researchgate.netacs.org Studies have identified "hazardous zones," with the most severe reactions observed with 99 wt % and 78.4 wt % sulfuric acid at a 0.5-1 HCN/H2SO4 mole ratio. acs.orgicheme.org The presence of water significantly influences the reaction pathways and their energy release. acs.org Due to these dangers, this industrial process poses considerable potential hazards to the surrounding environment. atlantis-press.com

Formation and Hydrolysis of 1,8-diformamido-p-menthane Intermediate

Hydrogenation of Terpin Hydrate with Sodium Azide (B81097)

An alternative synthetic route involves the reaction of terpin hydrate with sodium azide, followed by hydrogenation. atlantis-press.comsmolecule.com This method was developed to circumvent the use of highly toxic hydrogen cyanide. atlantis-press.com

In this process, terpin monohydrate is first reacted with sodium azide in the presence of sulfuric acid. atlantis-press.com This is then followed by a hydrogenation step. atlantis-press.com However, this method is not without its own set of challenges, as sodium azide is a high-risk and explosive raw material, making its industrial application difficult. atlantis-press.com

The hydrogenation step in this synthesis is carried out using a Lindlar catalyst, which yields approximately 63.1% of this compound. atlantis-press.com A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.orgchem-station.com This poisoning deactivates the palladium sites, making the catalyst less active and more selective. wikipedia.orgmasterorganicchemistry.com It is primarily used for the hydrogenation of alkynes to alkenes without further reduction to alkanes. wikipedia.org While widely used for alkyne reduction, its application in the selective hydrogenation of other functional groups, such as in the conversion of azides, has also been explored. researchgate.netnih.gov

Safety Considerations with Sodium Azide

Sodium azide (NaN₃) is a chemical used in some synthetic routes to produce this compound. atlantis-press.comsmolecule.com However, it is classified as a particularly hazardous substance due to its high acute toxicity and dangerous reactivity. harvard.edu Ingestion of as little as 100 to 200 mg can lead to severe health effects, targeting the central nervous system and the brain. illinois.edu It is readily absorbed through the skin and can be fatal if swallowed or inhaled. illinois.eduyale.edu

A primary hazard is its reaction with acids, which produces the highly toxic and volatile hydrazoic acid gas (HN₃). harvard.eduwisc.eduumich.edu Furthermore, sodium azide is thermally unstable and can decompose violently if heated above 275°C (527°F). harvard.eduumich.edu It also reacts with heavy metals, such as lead or copper found in drain pipes, to form shock-sensitive and explosive heavy metal azides. yale.eduumich.edu

Due to these risks, strict safety protocols are mandatory when handling sodium azide. umich.edu

Table 1: Safety Protocols for Handling Sodium Azide

| Precaution Category | Specific Actions | Source |

| Engineering Controls | All operations must be performed in a certified chemical fume hood or other approved ventilated enclosure. | harvard.edu |

| Personal Protective Equipment (PPE) | Wear a lab coat, long pants, closed-toe shoes, chemical protective goggles, and double nitrile gloves. For potential splashes, a face shield is also required. | harvard.eduillinois.eduyale.eduumich.edu |

| Handling | Use non-metal spatulas and avoid scratching the solid material. Keep containers tightly closed when not in use. | wisc.eduumich.edu |

| Storage | Store in a cool, dry, dark location away from acids, heat sources, and incompatible materials like metals, bromine, and carbon disulfide. | harvard.eduwisc.eduumich.edu |

| Waste Disposal | Never flush sodium azide down the drain. yale.eduumich.edu All contaminated materials, including empty containers and used PPE, must be disposed of as p-listed hazardous waste. harvard.edu | |

| Spill & Exposure | Emergency eyewash and safety showers must be immediately accessible. harvard.eduyale.edu In case of skin contact, flush with water for 15 minutes. harvard.eduillinois.edu For inhalation, move to fresh air and seek immediate medical attention. harvard.eduyale.edu |

Two-Step Process via 1,8-diacetamide-p-menthane

A prominent and relatively safer method for synthesizing this compound is a two-step process that proceeds through a 1,8-diacetamide-p-menthane intermediate. atlantis-press.comsmolecule.com This approach avoids the use of highly toxic reagents like sodium azide in the main synthetic pathway. atlantis-press.com

The first step involves a Ritter reaction. atlantis-press.com In this procedure, p-menthane-1,8-diol (also known as terpin hydrate) is reacted with acetonitrile. atlantis-press.com The reaction is catalyzed by a strong acid, such as a 60% sulfuric acid solution, to produce 1,8-diacetamide-p-menthane. atlantis-press.com The Ritter reaction is a well-established method for forming amides from nitriles and substrates that can generate a stable carbenium ion, such as the tertiary alcohol groups in p-menthane-1,8-diol. openochem.orgorganic-chemistry.org

The second step is the conversion of the 1,8-diacetamide-p-menthane intermediate into the final product, this compound. This is achieved by hydrolyzing the amide groups. researchgate.net One documented method involves using sodium hydroxide (B78521) as a catalyst with n-butanol as a solvent in a sealed reaction vessel. researchgate.net An alternative reported method involves the reduction of the diacetamide (B36884) intermediate using sodium borohydride to obtain the diamine in high yield. atlantis-press.com

Research has shown that conducting the hydrolysis of p-menthane-1,8-diacetamide in a sealed reaction kettle significantly improves the efficiency of the synthesis compared to processes run at atmospheric pressure. researchgate.net When the reaction was performed in a sealed system at 175°C, the pressure spontaneously increased to 0.35-0.4 MPa, leading to a 100% conversion of the starting material. researchgate.net This method drastically shortens the required reaction time and enhances the selectivity for the desired diamine product. researchgate.net

Table 2: Comparison of Atmospheric vs. Sealed Process for Hydrolysis

| Parameter | Atmospheric Process | Sealed Process | Source |

| Reaction Time | 36 hours | 18 hours | researchgate.net |

| Product Selectivity | ~76% | >96% | researchgate.net |

| Product Yield | 29.9% | 85.6% | researchgate.net |

| Purification Method | Vacuum Rectification | Vacuum Distillation | researchgate.net |

| Purification Time | Reduced by 7/8 | Reduced by 7/8 | researchgate.net |

The data indicates that the sealed process reduces the reaction time by 50% and increases product selectivity by 20 percentage points. researchgate.net Furthermore, the final product yield saw a remarkable improvement of 55.7 percentage points. researchgate.net

Hydrolysis of 1,8-diacetamide-p-menthane to the Diamine

Emerging and Green Synthesis Approaches

In line with the principles of green chemistry, new synthetic methods are being explored to create terpene-based diamines using more benign reagents and milder conditions. vapourtec.com

Visible-Light Mediated Diels-Alder Reactions

An emerging strategy for synthesizing terpene-based diamines involves a two-step procedure that begins with a visible-light-mediated Diels-Alder reaction. vapourtec.com This approach has been described for the synthesis of 1,4-p-menthane diamine from α-terpinene. vapourtec.com The reaction uses dibenzyl azodicarboxylate (DBAD) and H₂ as relatively benign reagents under mild conditions. vapourtec.com The initial [4+2] cycloaddition, facilitated by visible light, forms both C-N bonds simultaneously, which can help avoid regioselectivity problems often encountered in terpene chemistry. researchgate.netvapourtec.com The resulting cycloadduct is then subjected to heterogeneously catalyzed hydrogenation to yield the diamine. researchgate.netvapourtec.com This method offers a pathway that may be adapted for other diamine syntheses, representing a more sustainable alternative to traditional methods. vapourtec.com

Utilization of Dibenzyl Azodicarboxylate (DBAD) and H2

The use of dibenzyl azodicarboxylate (DBAD) in conjunction with a hydrogenation step (H2) represents a more benign approach to the synthesis of terpene-based diamines compared to traditional methods that often employ hazardous reagents. This two-step process has been effectively demonstrated in the synthesis of the related compound, 1,4-p-menthane diamine (1,4-PMD), from α-terpinene. nih.govresearchgate.net

The general methodology involves a di-aza-Diels-Alder reaction, where a suitable terpene with a 1,3-diene structural motif reacts with an azo compound like DBAD. This reaction can be facilitated by visible light, leading to the formation of a cycloadduct where both carbon-nitrogen bonds are formed simultaneously. nih.govresearchgate.net Following the cycloaddition, a heterogeneously catalyzed quadruple hydrogenation of the intermediate adduct yields the saturated diamine. nih.govresearchgate.net

While this method has been thoroughly investigated for the synthesis of 1,4-p-menthane diamine, its application for the direct synthesis of this compound is not the commonly cited route in scientific literature. nih.gov The established syntheses for the 1,8-isomer typically involve other pathways, such as the Ritter reaction. nih.govsmolecule.comatlantis-press.comwikipedia.org

| Step | Reactants | Conditions | Product | Yield | Reference |

| 1. Cycloaddition | α-terpinene, Dibenzyl azodicarboxylate (DBAD) | Visible-light mediated, batch or flow reactor | Cycloadduct | - | nih.govresearchgate.net |

| 2. Hydrogenation | Cycloadduct, H2 | Heterogeneous catalyst | 1,4-p-menthane diamine | - | nih.govresearchgate.net |

Regioselectivity Control in Terpene Amination

The di-aza-Diels-Alder reaction, as mentioned in the previous section, offers a strategic advantage in controlling regioselectivity. nih.govresearchgate.net By forming both C-N bonds in a single, concerted step, the regiochemical outcome of the reaction is predetermined by the alignment of the diene (in the terpene) and the dienophile (the azo compound). This approach effectively bypasses the regioselectivity issues that are characteristic of many other amination methods for terpenes. nih.govresearchgate.net

However, the applicability of this regioselective strategy is dependent on the starting terpene having the appropriate conjugated diene system to direct the formation of the desired diamine isomer. For the synthesis of this compound, which is often derived from precursors like limonene or terpin hydrate, other synthetic routes that address the specific reactivity of these starting materials are more commonly employed. smolecule.comgoogle.comgoogle.com For instance, multi-enzymatic cascade reactions are being explored for the regiospecific C-H amination of limonene to produce derivatives like (-)-perillamine. nih.govresearchgate.net

Purification Techniques in Synthesis

The purification of this compound is a critical step in obtaining a product of high purity, which is essential for its various applications.

Vacuum Distillation and Rectification

Vacuum distillation is a commonly employed technique for the purification of this compound. researchgate.net This method is particularly suitable for compounds that have high boiling points or are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for its separation from less volatile impurities without thermal degradation.

In some processes, particularly those starting from raw materials that contain a significant amount of non-aminatable organic impurities, a straight run distillation under vacuum can yield a product with a purity of 94-97%. google.com For processes that result in a mixture of products, vacuum rectification, which involves fractional distillation under reduced pressure, can be utilized to achieve a higher degree of separation and purity. researchgate.net One study highlighted that purifying the product of a sealed hydrolysis process by vacuum distillation was significantly faster and resulted in a higher yield (85.6% with 96.51% purity) compared to vacuum rectification of the product from an atmospheric process. researchgate.net

| Property | Value | Reference |

| Boiling Point | 107-126 °C at 10 mmHg | thomassci.com |

| Density | 0.914 g/mL at 25 °C | thomassci.com |

Sublimation as a Sustainable Purification Method

Sublimation, the process of a substance transitioning directly from a solid to a gas phase without passing through a liquid phase, presents a sustainable and effective method for the purification of certain compounds. For p-menthane (B155814) diamines, sublimation has been identified as a viable and sustainable purification technique. researchgate.net This method can be particularly advantageous as it can be performed at lower temperatures than distillation and can effectively remove non-volatile impurities.

The efficiency of sublimation for purification can be enhanced through techniques such as thermal gradient sublimation. While specific detailed parameters for the sublimation of this compound are not extensively documented in the provided results, the principle has been applied to other diamines, where it has been shown to be a powerful tool for achieving high purity. researchgate.netresearchgate.net

Stereochemical Considerations of 1,8 Diamino P Menthane

Isomeric Forms: cis and trans Isomers

1,8-Diamino-p-menthane (also known as p-Menthane-1,8-diamine or PMDA) exists as two distinct geometric isomers: cis and trans. nih.gov These isomers arise from the relative spatial orientation of the two substituents on the cyclohexane (B81311) ring: the C1-amino group (attached to a tertiary carbon with a methyl group) and the C4-aminopropyl group.

The distinction between cis and trans isomers is based on the positions of these two groups relative to the plane of the cyclohexane ring. In its most stable chair conformation:

cis-Isomer : The methyl group at the C1 position and the isopropyl group at the C4 position are on the same side of the cyclohexane ring. A thorough NMR analysis, including 1H-1H NOESY experiments, has confirmed the spatial proximity of the protons of the C1-methyl group and the C4-proton, which is characteristic of the cis configuration. nih.gov In the chair conformation, this typically results in one group being in an axial position and the other in an equatorial position.

trans-Isomer : The methyl group at the C1 position and the isopropyl group at the C4 position are on opposite sides of the ring. nih.gov This arrangement allows for a more stable conformation where both bulky substituents can occupy equatorial positions, minimizing steric hindrance. researchgate.net

Commercially available this compound is typically sold as a mixture of these cis and trans isomers. thomassci.comsigmaaldrich.com The synthesis, often proceeding from precursors like terpin (B149876) hydrate (B1144303) via a Ritter reaction, can yield varying ratios of the two isomers. atlantis-press.com For instance, the reaction of p-menthane-1,8-diol monohydrate with various nitriles has been reported to produce cis- and trans-N,N'-diacyl-p-menthane-l,8-diamines in a 1:4 ratio, which are then hydrolyzed to the corresponding diamines. atlantis-press.com

Table 1: Isomeric Forms of this compound

| Isomer | Relative Position of Substituents (C1-Methyl & C4-Isopropyl) | Dominant Conformation Feature |

|---|---|---|

| cis | Same side of the ring | One axial, one equatorial substituent |

| trans | Opposite sides of the ring | Both substituents equatorial |

Chiral Properties and Achirality

Despite the presence of two tertiary stereocenters at the C1 and C4 positions of the cyclohexane ring, both the cis and trans isomers of this compound are achiral. nih.gov A molecule is considered achiral if it is superimposable on its mirror image. This property in the case of this compound is due to the presence of an internal plane of symmetry in the molecule's most stable conformations.

For both the cis and trans isomers, a plane of symmetry can be drawn through the C1 and C4 atoms and their respective substituents (the methyl and amino groups at C1, and the aminopropyl group at C4). This plane effectively bisects the cyclohexane ring, making one side a mirror image of the other. The presence of this symmetry element means that the molecule and its mirror image are identical, thus rendering it achiral and optically inactive.

The InChIKey for the mixed-isomer compound, KOGSPLLRMRSADR-UHFFFAOYSA-N, lacks stereochemical flags, which is consistent with the substance being a mixture of achiral isomers. sigmaaldrich.com While a specific CAS number exists for the pure cis isomer (54166-24-4), this isomer itself remains achiral due to its molecular symmetry. sigmaaldrich.com

Impact of Stereochemistry on Chemical Reactivity and Applications

The distinct spatial arrangements of the amino groups in the cis and trans isomers of this compound influence their chemical reactivity and suitability for specific applications, particularly in polymer chemistry and agrochemicals.

Polymer Synthesis: this compound is a valuable monomer for producing polymers like polyurethanes and epoxy resins. nih.govnih.gov The diamine can be converted into p-menthane-1,8-diisocyanate (PMDI), a biobased alternative to petrochemical isocyanates like isophorone (B1672270) diisocyanate (IPDI). nih.gov The stereochemistry of the diamine directly translates to the resulting diisocyanate. The spatial configuration of the cis and trans isomers affects the geometry and steric hindrance of the reactive isocyanate groups. This, in turn, can influence the polymerization process and the final properties of the polyurethane, such as its thermal stability and mechanical strength. nih.gov The rigid, bulky structure imparted by the p-menthane (B155814) backbone, with its specific stereochemistry, is known to enhance the mechanical and thermal properties of the resulting polymers.

Agrochemicals: Research has demonstrated a specific role for the cis isomer in the development of novel herbicides. nih.gov Studies have shown that heterocyclic Schiff base derivatives synthesized specifically from cis-1,8-p-menthane-diamine exhibit significant potential as botanical herbicides. nih.gov Furthermore, patents have been filed for cis-p-Menthane-1,8-di-secondary amine compounds for their specific application in weed control. This indicates that the specific orientation of the amino groups in the cis isomer is crucial for the biological activity of its derivatives, allowing for effective interaction with their biological targets in plants.

Table 2: Influence of Stereochemistry on Applications

| Isomer | Application Area | Finding | Reference |

|---|---|---|---|

| cis/trans Mixture | Polyurethanes | Serves as a precursor to p-menthane-1,8-diisocyanate (PMDI), a bio-based monomer. The isomeric ratio affects polymer properties. | nih.gov |

| cis | Herbicides | Derivatives of cis-1,8-p-menthane-diamine show potent herbicidal activity. | nih.gov |

| cis/trans Mixture | Epoxy Resins | Used as a curing agent, where its rigid structure enhances the thermal and mechanical properties of the resin. | atlantis-press.com |

Derivatization and Complexation Chemistry of 1,8 Diamino P Menthane

Synthesis of Schiff Bases from 1,8-Diamino-p-menthane

Schiff bases, characterized by the imine or azomethine functional group (>C=N–), are readily synthesized from this compound and play a crucial role in the development of coordination chemistry. scispace.com

The synthesis of Schiff bases from this compound is primarily achieved through condensation reactions with carbonyl compounds, such as aldehydes and ketones. smolecule.comscispace.com This reaction involves the nucleophilic addition of the primary amine groups of this compound to the carbonyl carbon, followed by the elimination of a water molecule to form the imine bond. The reaction conditions can be controlled to direct the outcome. For instance, the condensation of this compound with 2-hydroxy-1-naphthaldehyde (B42665) in methanol (B129727) at 40°C under reflux for a day yields the corresponding Schiff base. researchgate.netmdpi.com Similarly, reaction with paraformaldehyde and subsequent acidification can produce diiminium salts. google.com The reactivity of aldehydes is generally higher than that of ketones in these condensation reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes. scispace.com

The reaction of this compound with various aldehydes and ketones allows for the creation of a wide array of Schiff base derivatives. smolecule.com The structural diversity of these derivatives is influenced by the nature of the carbonyl compound used. For example, the reaction with salicylaldehyde (B1680747) and its derivatives introduces phenolic hydroxyl groups into the Schiff base structure, which can participate in coordination with metal ions. researchgate.netmdpi.com The use of different aromatic or heterocyclic aldehydes leads to Schiff bases with varied electronic and steric properties. This tunability allows for the synthesis of ligands with specific properties tailored for applications in areas like catalysis and materials science. smolecule.com The resulting Schiff bases can act as bidentate, tridentate, or tetradentate ligands depending on the number of donor atoms available for coordination. researchgate.netmdpi.com

Condensation Reactions with Carbonyl Compounds

Metal Coordination Complexes

Schiff bases derived from this compound are excellent ligands for the formation of stable coordination complexes with a variety of metal ions. smolecule.comscispace.com

Schiff bases derived from this compound readily form stable complexes with a range of transition metal ions, including Cu(II), Zn(II), Cr(III), Fe(III), and Co(III). smolecule.combiocompare.comsigmaaldrich.comsigmaaldrich.com The synthesis of these complexes generally involves the reaction of the Schiff base ligand with a metal salt, often a chloride or acetate (B1210297) salt, in a suitable solvent like methanol or ethanol. researchgate.netmdpi.com For example, a series of Cr(III), Fe(III), and Co(III) complexes with the Schiff base 1,8-bis(2-hydroxy-1-naphthaldimine)-p-menthane (damnaf) have been synthesized by reacting the ligand with the respective metal chlorides in methanol. researchgate.net The resulting complexes often have a general formula of [M(damnaf)]Cl·nH₂O, where M represents the metal ion. researchgate.net Spectroscopic and magnetic data suggest that these complexes can adopt various geometries, such as tetragonal. researchgate.net

Table 1: Examples of Metal Complexes with Schiff Bases Derived from this compound

| Metal Ion | Schiff Base Ligand | Complex Formula | Geometry | Reference |

| Cr(III) | 1,8-bis(2-hydroxy-1-naphthaldimine)-p-menthane (damnaf) | [Cr(damnaf)]Cl·3H₂O | Tetragonal | researchgate.net |

| Fe(III) | 1,8-bis(2-hydroxy-1-naphthaldimine)-p-menthane (damnaf) | [Fe(damnaf)(H₂O)]Cl | Tetragonal | researchgate.net |

| Co(III) | 1,8-bis(2-hydroxy-1-naphthaldimine)-p-menthane (damnaf) | [Co(damnaf)]Cl·2H₂O | Tetragonal | researchgate.net |

The properties of the metal complexes can be systematically tuned by modifying the structure of the Schiff base ligand. smolecule.com Introducing different substituents on the aromatic rings of the aldehyde precursor can alter the electronic and steric environment around the metal center. These modifications can influence the stability, geometry, and reactivity of the resulting complexes. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the Lewis acidity of the metal center and, consequently, its catalytic activity. scispace.com The flexibility of the ligand backbone also plays a role in determining the coordination geometry and the potential for the formation of polynuclear complexes. researchgate.net This ability to tailor complex properties through ligand design is a key advantage in the development of new materials with specific functions. smolecule.com

Formation of Complexes with Transition Metal Ions (e.g., Cu(II), Zn(II), Cr(III), Fe(III), Co(III))

Other Significant Derivatives of this compound

The unique structural framework of this compound, featuring a stable cyclohexane (B81311) ring with two sterically distinct amino groups, serves as a versatile scaffold for the synthesis of a variety of important derivatives. These derivatives exhibit a range of chemical properties and biological activities, leading to their application in polymer chemistry and pharmacology. Key examples include diacyl derivatives, diisocyanates for polyurethane production, and bromoacetylated compounds with potent biological functions.

N,N'-diacyl-p-menthane-1,8-diamines

N,N'-diacyl-p-menthane-1,8-diamines are a class of derivatives synthesized through the acylation of the two amino groups of this compound. A primary method for their preparation is the Ritter reaction, which involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in a strong acid medium. researchgate.net

The synthesis can be achieved starting from either terpin (B149876) hydrate (B1144303) or turpentine. rhhz.netresearchgate.net In a typical procedure, reacting terpin hydrate with a nitrile like acetonitrile (B52724) under acidic conditions (e.g., sulfuric acid) yields a mixture of cis- and trans-N,N'-diacetyl-p-menthane-1,8-diamines. rhhz.netatlantis-press.com One study reported a 64% yield for this reaction. rhhz.net The reaction starting from turpentine, which contains α-pinene and β-pinene, proceeds through a skeletal rearrangement to form the p-menthane (B155814) structure before the double Ritter reaction occurs. rhhz.netresearchgate.net The ratio of cis to trans isomers can be influenced by the starting materials and reaction conditions; for instance, the interaction of p-menthane-1,8-diol monohydrate with various nitriles was found to produce a mixture of cis- and trans-N,N'-diacyl-p-menthane-l,8-diamines in a 1:4 ratio. atlantis-press.com

These diacyl derivatives are often intermediates for further chemical transformations. For example, the hydrolysis of N,N'-diacetyl-p-menthane-1,8-diamines is a route to obtaining the parent cis-p-menthane-1,8-diamine. rhhz.net

Table 1: Synthesis of N,N'-diacyl-p-menthane-1,8-diamines via Ritter Reaction

| Starting Material | Reagent | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Terpin Hydrate | Acetonitrile | Sulfuric acid | cis- and trans-N,N'-diacetyl-p-menthane-1,8-diamines | 64% | rhhz.net |

| Turpentine (α- and β-pinene) | Acetonitrile | 60 wt.% H₂SO₄, 75°C | cis- and trans-N,N'-diacetyl-p-menthane-1,8-diamines | Not specified | rhhz.net |

| p-Menthane-1,8-diol monohydrate | Various nitriles | Acid catalysis | Mixture of cis- and trans-N,N'-diacyl-p-menthane-l,8-diamines (1:4 ratio) | Not specified | atlantis-press.com |

P-menthane-1,8-diisocyanate (PMDI) for Polyurethane Synthesis

P-menthane-1,8-diisocyanate (PMDI) is a bio-based diisocyanate derived from this compound (also known as p-menthane-1,8-diamine or PMDA). mdpi.comnih.gov PMDA itself can be synthesized from turpentine, a renewable resource obtained from pine trees. mdpi.comresearchgate.net This makes PMDI a promising sustainable alternative to conventional petrochemical-based isocyanates used in the production of polyurethanes. mdpi.comnih.gov

The synthesis of PMDI from PMDA can be achieved through phosgene-free methods, which are environmentally preferable to traditional phosgenation processes. mdpi.comresearchgate.net One such method involves using di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. mdpi.comresearchgate.net This approach is particularly suitable for the sterically hindered primary amines of PMDA. mdpi.com Historically, phosgenation in a solvent like chlorobenzene (B131634) was also used to produce PMDI. google.com

PMDI shares structural similarities with the widely used petrochemical isocyanate, isophorone (B1672270) diisocyanate (IPDI). nih.gov Both are asymmetrical, non-aromatic, six-membered ring compounds with two isocyanate groups of differing reactivity. nih.gov However, their specific structures differ: PMDI has a quaternary cycloaliphatic isocyanate group at C1 and another quaternary isocyanate group at C8, whereas IPDI has a tertiary cycloaliphatic isocyanate group and a secondary isocyanate group. nih.gov These structural characteristics influence the properties of the resulting polyurethanes. nih.gov For instance, polyurethanes derived from PMDI can be synthesized to create thermoset materials with applications in areas like coatings. nih.gov

Table 2: Comparison of p-Menthane-1,8-diisocyanate (PMDI) and Isophorone diisocyanate (IPDI)

| Feature | p-Menthane-1,8-diisocyanate (PMDI) | Isophorone diisocyanate (IPDI) | Reference |

|---|---|---|---|

| Origin | Primarily bio-based (derived from turpentine) | Petrochemical-based | mdpi.comnih.gov |

| Structure | Asymmetrical, non-aromatic, six-membered ring | Asymmetrical, non-aromatic, six-membered ring | nih.gov |

| Isocyanate Group 1 | Quaternary cycloaliphatic (at C1) | Tertiary cycloaliphatic (at C5') | nih.gov |

| Isocyanate Group 2 | Quaternary (at C8) | Secondary (at C10') | nih.gov |

| Synthesis | Can be synthesized via phosgene-free routes from PMDA | Conventional petrochemical synthesis | mdpi.com |

| Application | Monomer for polyurethane synthesis (e.g., coatings, thermosets) | Widely used monomer for various polyurethane systems | nih.gov |

Bromoacetylated Derivatives as Adrenergic Antagonists

Specific bromoacetylated derivatives of this compound have been synthesized and identified as potent, high-affinity, and irreversible antagonists for β-adrenergic receptors. nih.govnih.gov These compounds serve as valuable tools for studying the pharmacology and biochemistry of these receptors. nih.govnih.gov The bromoacetyl group is a reactive moiety that can form a stable covalent bond with the receptor, leading to its irreversible inactivation. ontosight.ai

One prominent example is N⁸-(bromoacetyl)-N¹-[3-(4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane, also known as BIM. nih.gov BIM has been shown to be a selective and potent irreversible β-adrenergic antagonist. nih.gov In studies using S49 lymphoma cells, BIM caused a significant and persistent loss of β-adrenergic receptors. nih.gov Another related compound, N⁸-bromoacetyl-N¹-3'-(2-cyano-4-indolyloxy)-2'-hydroxypropyl-[Z]-1,8-diamino-p-menthane (Br-CYP), also acts as a high-affinity, irreversible antagonist at rat β-adrenoceptors. nih.gov

The synthesis of these complex molecules involves the condensation of an appropriate glycidyl (B131873) ether (e.g., 4-indolyl glycidyl ether) with (Z)-1,8-diamino-p-menthane, followed by reaction with bromoacetyl bromide. nih.govmerckmillipore.com The resulting isomers exhibit very high affinity for β-adrenoceptors in rat heart and lung tissues, with inhibition constant (Ki) values in the nanomolar to sub-nanomolar range. nih.govmerckmillipore.com This irreversible binding effectively blocks the receptor's function, which has been demonstrated by the reduction of specific radioligand binding and the inhibition of isoproterenol-stimulated adenylate cyclase activity. nih.gov

Table 3: Affinity of Bromoacetylated this compound Derivatives for Rat β-Adrenoceptors

| Compound | Target Tissue | Apparent Affinity (Ki, M) | Reference |

|---|---|---|---|

| N⁸-(Bromoacetyl)-N¹-[3-(4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane (8) | Rat Heart | 4.6 x 10⁻¹⁰ | nih.govmerckmillipore.com |

| Rat Lung | 1.34 x 10⁻⁹ | nih.govmerckmillipore.com | |

| N¹-(Bromoacetyl)-N⁸-[3-(4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane (9) | Rat Heart | 2.3 x 10⁻⁸ | nih.govmerckmillipore.com |

| Rat Lung | 4.5 x 10⁻⁹ | nih.govmerckmillipore.com | |

| N⁸-(Bromoacetyl)-N¹-[3-(2-cyano-4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane (10) | Rat Heart | 6.1 x 10⁻¹⁰ | nih.govmerckmillipore.com |

| Rat Lung | 1.49 x 10⁻⁹ | nih.govmerckmillipore.com | |

| N¹-(Bromoacetyl)-N⁸-[3-(2-cyano-4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane (11) | Rat Heart | 1.83 x 10⁻⁹ | nih.govmerckmillipore.com |

| Rat Lung | 2.78 x 10⁻⁹ | nih.govmerckmillipore.com |

Applications of 1,8 Diamino P Menthane in Chemical Systems

Catalysis and Reaction Assistance

1,8-Diamino-p-menthane has been identified as a catalyst for the condensation reaction of silicon-bonded hydroxyl groups (silanols, Si-OH). researchgate.net This type of reaction is fundamental in silicone chemistry, leading to the formation of siloxane bonds (Si-O-Si), which are the backbone of silicones and polysiloxanes.

The catalytic process relies on the basic nature of the amine groups. Amines can act as base catalysts in the condensation of silanols. The mechanism generally involves the deprotonation of a silanol (B1196071) group by the amine catalyst, creating a more reactive silanolate anion (Si-O⁻). This anion then undergoes a nucleophilic attack on another silanol molecule, resulting in the formation of a siloxane bond and the release of a water molecule. Acid catalysts, by contrast, work by protonating a hydroxyl group to form a better leaving group. mdpi.com The use of amine catalysts like this compound is a common strategy in processes requiring controlled condensation of silicones. mdpi.com

The application of amine-containing molecules as catalysts is extensive in both homogeneous and heterogeneous systems. nih.gov this compound can function in either capacity.

Homogeneous Catalysis : When dissolved in the reaction medium along with the reactants, this compound acts as a homogeneous catalyst. nih.gov Its efficacy in this mode is demonstrated in its use to catalyze condensation reactions in a single phase. researchgate.net The study of homogeneous amine-based molecular electrocatalysts has confirmed their utility for processes like CO₂ reduction, highlighting the importance of molecular design and ligand structure in achieving efficient catalysis. nih.gov

While specific research on this compound in supramolecular catalytic systems is not extensively detailed, its structure is highly conducive to such applications. Supramolecular catalysis involves the use of organized molecular assemblies, held together by non-covalent interactions, to perform catalytic functions. The two amine groups of this compound, positioned at a defined distance and orientation on a semi-rigid cycloaliphatic scaffold, make it an ideal building block (or "tecton") for creating such assemblies. These diamine units can coordinate with metal ions or participate in hydrogen bonding networks to form larger, well-defined structures capable of encapsulating substrates or creating a specific microenvironment to catalyze a reaction.

Utilization in Homogeneous and Heterogeneous Catalysis

Polymer Chemistry and Material Science

In the realm of polymer science, this compound is primarily recognized for its role as a cross-linking agent and a monomer for the synthesis of high-performance polymers. smolecule.comresearchgate.net

This compound is widely used as a curing agent, or hardener, for epoxy resins. smolecule.comechemi.comnama-group.com The primary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. Since the molecule has two primary amine groups, each with two active hydrogen atoms, it can react with four epoxide groups, forming a durable, three-dimensional cross-linked network.

Studies have shown that epoxy resins cured with this compound exhibit excellent properties. google.commit.edu Its cycloaliphatic structure imparts superior thermal stability and mechanical properties compared to some standard aliphatic amine hardeners. dtic.milgoogle.com For example, it provides a long pot life, which is advantageous in casting and potting applications, and results in cured products with high heat distortion temperatures, a critical factor for materials used in high-temperature environments like automotive parts. google.com Research using techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) has been conducted to study the cure kinetics of epoxy systems with this compound, determining an apparent activation energy of around 12.8–13.3 kCal/Mol for the reaction. mit.edu

| Property | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Viscosity of Composition at 25°C (cs) | 1,200 | 1,600 | 2,900 |

| Pot life at 25°C (hrs) | 24 | 24 | 24 |

| Rockwell Hardness | M109-113 | M113 | M122 |

| ASTM Heat Distortion (°C) | 142-143 | 138 | 189 |

This compound serves as a diamine monomer in the synthesis of polyamides. researchgate.netresearchgate.net Polyamides are formed through a polycondensation reaction between a diamine and a dicarboxylic acid or, more commonly in laboratory synthesis, a diacid chloride.

The reaction of this compound with various acid chlorides results in the formation of novel polyamides. researchgate.net The incorporation of the bulky, cycloaliphatic p-menthane (B155814) structure into the polymer backbone can significantly influence the properties of the resulting polyamide, such as its thermal stability, solubility, and mechanical characteristics. This makes it a valuable monomer for creating specialty polymers. researchgate.net It has also been listed as a potential diamine component for producing polyamide resins intended for use in laminating inks. google.com

Copolymerization for Polyolefin Textile Fibers

This compound (p-menthane-1,8-diamine or MDA) has been identified as a valuable comonomer for modifying polyolefin textile fibers. researchgate.net Polyolefins, such as polypropylene, are inherently difficult to dye due to their non-polar and crystalline nature. Incorporating MDA as a copolymer can introduce amine functional groups into the polymer backbone. researchgate.net These functional groups serve as active sites for dyeing, significantly improving the dyeability of the resulting polyolefin textile fibers. researchgate.net This modification allows for a broader range of applications for polyolefin fibers in the textile industry, where color is a critical attribute. researchgate.net

Monomer in Polyurethane Synthesis

This compound is a bio-based, primary alicyclic diamine that serves as a monomer in the synthesis of polyurethanes (PU). nih.govrsc.org Derived from turpentine, a renewable resource from pine trees, it presents a sustainable alternative to traditional petroleum-based monomers. nih.gov In PU synthesis, diamines like MDA can function as chain extenders, reacting with isocyanates to form urea (B33335) linkages. rsc.orgrsc.org These urea groups can enhance the mechanical properties of the resulting polyurethane. rsc.org

The conversion of p-menthane-1,8-diamine to p-menthane-1,8-diisocyanate (PMDI) has been achieved through phosgene-free synthesis methods. nih.gov This bio-based diisocyanate can then be reacted with polyols to create polyurethanes, demonstrating its potential as a substitute for petrochemical-based isocyanates like isophorone (B1672270) diisocyanate (IPDI). nih.gov The use of MDA in this capacity is a significant step toward developing more sustainable polyurethane materials. nih.govrsc.org

Gas Absorption and Separation Technologies

Carbon Dioxide (CO2) Absorption

This compound has shown significant promise as a solvent for carbon dioxide capture. researchgate.net Its chemical structure, featuring a cyclic ring and two primary amine groups, contributes to its effectiveness in this application. researchgate.net

Table 1: Comparative Properties of MDA for CO2 Absorption

| Property | This compound (MDA) | Monoethanolamine (MEA) |

|---|---|---|

| CO2 Absorption Capacity | Higher | Lower |

| Heat of Regeneration | Lower | Higher |

This table provides a qualitative comparison based on reported findings. researchgate.net

While 2-amino-2-methyl-1-propanol (B13486) (AMP) is a sterically hindered amine with a high theoretical CO2 absorption capacity, its reaction rate is relatively low. diva-portal.orgfrontiersin.org Blending AMP with an activator is a common strategy to enhance its absorption kinetics. frontiersin.org this compound has proven to be an effective additive for this purpose. nih.gov

Research has demonstrated that an aqueous solution of AMP blended with this compound (referred to as KIER-C3 in some studies) exhibits a significantly higher CO2 absorption rate compared to AMP blended with other amines like monoethanolamine (MEA) or ammonia (B1221849) (NH3). nih.gov Specifically, one study found the absorption rate of an AMP/MDA blend to be 9.3% higher than an AMP/MEA blend and 31.6% higher than an AMP/NH3 blend. nih.gov Furthermore, the CO2 loading ratio of the AMP/MDA solution was 2 and 3.4 times higher than that of the AMP/NH3 and AMP/MEA solutions, respectively. nih.gov The reaction rate constant for CO2 absorption by the AMP/MDA solution was determined to be k2,AMP/C3 = 7.702 x 10(6) exp (-2248.03/T). nih.gov

Table 2: Performance of AMP Blends for CO2 Absorption

| Amine Blend | Relative CO2 Absorption Rate Increase (vs. AMP/NH3) | Relative CO2 Absorption Rate Increase (vs. AMP/MEA) | Relative CO2 Loading Ratio (vs. AMP/NH3) | Relative CO2 Loading Ratio (vs. AMP/MEA) |

|---|

| AMP / this compound | 31.6% | 9.3% | 2.0x | 3.4x |

Data sourced from a study comparing aqueous amine solutions. nih.gov

Absorption Capacity and Heat of Regeneration in Aqueous Solutions

Simultaneous Absorption of CO2 and Sulfur Dioxide (SO2)

Flue gas from fossil fuel combustion often contains both CO2 and sulfur dioxide (SO2), both of which are acid gases that require removal. informahealthcare.com Studies have investigated the use of aqueous this compound solutions for the simultaneous absorption of these two gases. informahealthcare.comresearchgate.net The research involved measuring the total molar fluxes of the gas mixtures in a stirred, semi-batch tank under various conditions, including different concentrations of MDA, partial pressures of CO2 and SO2, and temperatures. researchgate.net The findings from these studies are crucial for developing more efficient and integrated flue gas treatment processes. researchgate.netacs.orgacs.org

Absorption of Nitrogen Dioxide (NO2)

Aqueous solutions of this compound (DAM) have been investigated for their capacity to absorb various flue gases, including nitrogen dioxide (NO2). Research has demonstrated the simultaneous absorption of gaseous mixtures of carbon dioxide (CO2), sulfur dioxide (SO2), and NO2 into aqueous DAM. globalauthorid.comresearchgate.net In these studies, the total molar fluxes of the gases were measured in a stirred, semi-batch tank with a planar gas-liquid interface. researchgate.net The experimental conditions typically involve varying concentrations of DAM, partial pressures of CO2 and SO2, and a range of temperatures, while keeping the partial pressure of NO2 fixed. researchgate.net

To accurately model the absorption process, physical properties such as the diffusivity and Henry's law constants for each gas in the aqueous DAM solution are determined, often using the N2O analogy method. researchgate.netresearchgate.net The mass transfer coefficient of each gas is also adjusted based on the viscosity of the aqueous DAM solution to calculate the absorption rate in the absence of a chemical reaction. researchgate.net

Studies have shown that the amine groups within the this compound structure react with the absorbed NO2. google.com This chemical reaction is a key aspect of its effectiveness as an absorbent for flue gases. google.com The unique steric structure of this compound is believed to have a significant impact on its flue gas absorption capabilities. google.com

Pharmaceutical and Biological Research Applications

Development of Biologically Active Substances

This compound serves as a valuable precursor in the synthesis of various biologically active substances. sigmaaldrich.comsigmaaldrich.com Its primary use in this field is for the creation of Schiff bases, which are compounds formed through the condensation of a primary amine with a carbonyl compound like an aldehyde or ketone. smolecule.com The diamine structure allows it to react with a wide array of aldehydes and ketones, resulting in diverse Schiff base derivatives. smolecule.com

These Schiff bases are particularly significant as ligands for forming coordination complexes with various metal ions, including Cu(II), Zn(II), Cr(III), Fe(III), and Co(III). sigmaaldrich.comsmolecule.comresearchgate.net The properties of these metal complexes can be fine-tuned by altering the substituents on the Schiff base ligand, making them candidates for investigation in multiple scientific areas. smolecule.com The synthesis of these derivatives often involves reacting this compound with compounds such as 2-hydroxy-1-naphthaldehyde (B42665). researchgate.net The resulting Schiff bases and their metal complexes have been a focus of research for their potential biological activities. researchgate.net

Antimicrobial Properties

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry. smolecule.com The compound itself is explored for its ability to act as an antibacterial agent, which is thought to be related to its capacity to disrupt microbial cell membranes. smolecule.com

More extensive research has been conducted on the antimicrobial effects of Schiff bases derived from this compound and their metal complexes. researchgate.net These compounds have been tested against a range of microorganisms. For instance, a Schiff base created from this compound and its metal complexes with Cr(III), Fe(III), and Co(III) were evaluated for their antimicrobial activity against several bacterial and fungal strains. researchgate.net The study showed that the synthesized compounds, with the exception of one ligand, exhibited activity against bacteria such as Escherichia coli, Yersinia enterocolitica, Bacillus magaterium, Bacillus subtilis, and Bacillus cereus, as well as the fungus Candida albicans. researchgate.net Schiff base metal complexes are known to possess a broad spectrum of pharmacological applications, including antibacterial and antifungal uses. nih.govmdpi.com

| Compound/Complex | Test Organism | Result |

| This compound Schiff base complexes | Escherichia coli (ATCC 11230) | Antimicrobial Activity Observed researchgate.net |

| This compound Schiff base complexes | Yersinia enterocolitica (ATCC 1501) | Antimicrobial Activity Observed researchgate.net |

| This compound Schiff base complexes | Bacillus magaterium (RSKK 5117) | Antimicrobial Activity Observed researchgate.net |

| This compound Schiff base complexes | Bacillus subtilis (RSKK 244) | Antimicrobial Activity Observed researchgate.net |

| This compound Schiff base complexes | Bacillus cereus (RSKK 863) | Antimicrobial Activity Observed researchgate.net |

| This compound Schiff base complexes | Candida albicans (ATCC 10239) | Antimicrobial Activity Observed researchgate.net |

Cytotoxicity Studies on Cancer Cell Lines

Derivatives of the p-menthane structure, to which this compound belongs, have been evaluated for their cytotoxic potential against various human tumor cell lines. nih.gov Research indicates that certain p-menthane derivatives exhibit cytotoxic effects, making them candidates for further investigation in oncology. smolecule.com

Studies have investigated the cytotoxic activity of a range of p-menthane derivatives against cell lines such as OVCAR-8 (ovarian), HCT-116 (colon), and SF-295 (brain). nih.gov For example, a study on 18 different p-menthane derivatives found that their cytotoxic activity varied based on their chemical structure. nih.gov While all tested compounds showed some level of cytotoxicity, the presence of certain functional groups, like epoxide and aldehyde groups, appeared to increase the cytotoxic effect. nih.gov For instance, (-)-perillaldehyde (B192075) 8,9-epoxide showed a very high percentage of growth inhibition (GI), ranging from 96.32% to 99.89%, against the tested cell lines. nih.gov Other compounds like (+)-limonene 1,2-epoxide and (-)-8-hydroxycarvotanacetone displayed intermediate activity. nih.gov The stereochemistry of the molecules also seems to play a significant role in their cytotoxic potential. nih.gov Metal complexes with various diamine ligands have also shown promise as potential anticancer agents, with some exhibiting high cytotoxicity against human cancer cell lines like A549 (lung) and HCT-116 (colon). researchgate.net

| Compound | Cell Line | Activity |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | High Cytotoxicity (GI = 96.32%–99.89%) nih.gov |

| Perillyl alcohol | OVCAR-8, HCT-116, SF-295 | High Cytotoxicity (GI = 90.92%–95.82%) nih.gov |

| (-)-8-Hydroxycarvotanacetone | OVCAR-8, HCT-116, SF-295 | Intermediate Cytotoxicity (GI = 61.59%–94.01%) nih.gov |

| (+)-Limonene 1,2-epoxide | OVCAR-8, HCT-116, SF-295 | Intermediate Cytotoxicity (GI = 58.48%–93.10%) nih.gov |

| (-)-Perillaldehyde | OVCAR-8, HCT-116, SF-295 | Intermediate Cytotoxicity (GI = 59.28%–83.03%) nih.gov |

Herbicidal Activity of Derivatives

This compound is used as a building block for synthesizing derivatives with potential herbicidal properties. sigmaaldrich.comsigmaaldrich.com Specifically, heterocyclic Schiff base derivatives of cis-1,8-p-menthane-diamine have been designed and synthesized from turpentine, a natural resource. sigmaaldrich.comresearchgate.net

These derivatives have demonstrated notable pre-emergence herbicidal activities against weeds like ryegrass and barnyard grass. researchgate.netnih.gov Research has shown that while cis-1,8-p-menthane-diamine itself has good herbicidal activity, its heterocyclic Schiff base derivatives display significantly higher efficacy. researchgate.net Some of these synthesized compounds have shown herbicidal activities comparable to or even exceeding those of commercial herbicides like diuron (B1670789) and glyphosate (B1671968). researchgate.netnih.gov For example, certain sec-p-menthane-7-amine derivatives, which are structurally related, showed herbicidal activities against the root growth of rape that were over 500% higher than diuron. nih.govrsc.org Similarly, the activity of some derivatives against the root growth of barnyard grass was over 400% higher than that of glyphosate. nih.govrsc.org An important finding is that some of these potent derivatives are reported to be nearly harmless to several crops, including rice, wheat, and maize, at certain concentrations, suggesting they could be developed into selective botanical herbicides. nih.govrsc.org

| Derivative Type | Target Weed | Comparative Efficacy |

| sec-p-menthane-7-amine derivatives (e.g., 3q, 3v, 3w, 3x) | Rape (root growth) | 491% - 561% higher than diuron nih.govrsc.org |

| sec-p-menthane-7-amine derivatives (e.g., 3p, 3r, 3u, 3w) | Barnyard grass (root growth) | 404% higher than glyphosate nih.govrsc.org |

| Heterocyclic Schiff base derivative (C3) | Ryegrass (shoot growth) | 51.0% higher than diuron researchgate.net |

| cis-1,8-p-menthane-diamine type Schiff bases | Ryegrass and barnyard grass | Superior to glyphosate nih.gov |

Advanced Research Perspectives and Theoretical Studies

Computational Chemistry and Molecular Modeling